molecular formula C18H28O8 B13449778 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate

Cat. No.: B13449778
M. Wt: 372.4 g/mol
InChI Key: JKTQWFUVBTYQFD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate is an organic compound with the molecular formula C18H28O8 and a molecular weight of 372.41 g/mol . This compound is characterized by its four ester groups attached to a cyclopentane ring, making it a tetraester derivative of cyclopentane. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate typically involves the esterification of 3-methyl-1,1,2,2-cyclopentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid+4C2H5OHH2SO41,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate+4H2O\text{3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid} + 4 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 4 \text{H}_2\text{O} 3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid+4C2​H5​OHH2​SO4​​1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate+4H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester groups.

    Reduction: LiAlH4 in anhydrous ether is commonly used for the reduction of ester groups.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products

    Hydrolysis: 3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid.

    Reduction: 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetraol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate depends on its interaction with specific molecular targets. The ester groups can undergo hydrolysis or other chemical transformations, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

IUPAC Name

tetraethyl 3-methylcyclopentane-1,1,2,2-tetracarboxylate

InChI

InChI=1S/C18H28O8/c1-6-23-13(19)17(14(20)24-7-2)11-10-12(5)18(17,15(21)25-8-3)16(22)26-9-4/h12H,6-11H2,1-5H3

InChI Key

JKTQWFUVBTYQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1(C(=O)OCC)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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